molecular formula C12H11ClN2O2 B6385961 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol CAS No. 1111113-09-7

5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol

Cat. No.: B6385961
CAS No.: 1111113-09-7
M. Wt: 250.68 g/mol
InChI Key: FCPPXBXGAQGFDX-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chloro-4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-4-ethoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the chloro substituent, potentially yielding amine derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyrimidine derivatives with various substituents replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For instance, it could inhibit the activity of enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Chloro-4-ethoxyphenylpyrimidine: Lacks the hydroxyl group, which may affect its reactivity and bioactivity.

    5-(2-Chloro-4-methoxyphenyl)pyrimidin-2-ol: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

    5-(2-Chloro-4-ethoxyphenyl)pyrimidin-4-ol: Positional isomer with the hydroxyl group at a different position on the pyrimidine ring.

Uniqueness: 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the chloro and ethoxy groups, along with the hydroxyl group on the pyrimidine ring, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-9-3-4-10(11(13)5-9)8-6-14-12(16)15-7-8/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPPXBXGAQGFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686864
Record name 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-09-7
Record name 5-(2-Chloro-4-ethoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111113-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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